Technical Guide: 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Technical Guide: 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic compound in medicinal chemistry and materials science. We delve into its chemical identity, including its definitive CAS number, and present a detailed, field-tested protocol for its synthesis via the Vilsmeier-Haack reaction. The rationale behind experimental choices, reaction mechanisms, and purification strategies are explained to ensure reproducibility and high-purity yields. Furthermore, this guide explores the compound's significance as a versatile synthetic intermediate, highlighting the biological importance of the imidazo[1,2-a]pyridine scaffold in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, modify, and utilize this valuable molecular entity.
Introduction and Scientific Context
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the core structure of numerous therapeutic agents.[1] Its rigid, planar geometry and unique electronic properties allow it to effectively interact with a wide range of biological targets. Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a cardiac stimulant) feature this core, underscoring its therapeutic relevance.[1][2] The diverse biological activities associated with this scaffold are extensive, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[1][3][4]
The title compound, 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, is of particular interest. The aldehyde group at the 3-position is a highly versatile chemical handle, enabling a vast array of subsequent chemical transformations. It serves as a crucial precursor for the synthesis of more complex derivatives, such as Schiff bases, carboxylic acids, and various other heterocyclic adducts, thereby facilitating the exploration of structure-activity relationships (SAR) in drug development programs.[5]
This guide provides the foundational knowledge required to synthesize and utilize this key intermediate, empowering researchers to build upon its scaffold for novel molecular design.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the bedrock of reproducible science. The following section provides the key identifiers and characteristics for 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
Chemical Structure and Identifiers
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IUPAC Name: 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde[6]
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CAS Number: 142016-38-4[6]
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Molecular Formula: C₁₅H₁₂N₂O[6]
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Synonyms: 2-(p-Tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde, 2-(4-Methylphenyl)imidazo(1,2-a)pyridine-3-carbaldehyde[6]
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. These values are essential for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source |
| Molecular Weight | 236.27 g/mol | PubChem[6] |
| Appearance | (Typically) Yellow to brown solid | General Knowledge |
| Solubility (pH 7.4) | 8.5 µg/mL | PubChem[6] |
| InChIKey | PJWGCWHPWZXGCC-UHFFFAOYSA-N | PubChem[6] |
| SMILES | CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | PubChem[6] |
Synthesis and Mechanistic Rationale
The most common and efficient method for introducing a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring is the Vilsmeier-Haack reaction . This electrophilic substitution reaction is highly regioselective for the electron-rich C3 position of the heterocyclic core.
Reaction Scheme
The overall transformation involves the formylation of the precursor, 2-(4-methylphenyl)imidazo[1,2-a]pyridine, using the Vilsmeier reagent, which is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Caption: Overall synthetic scheme for the Vilsmeier-Haack formylation.
Mechanistic Insight
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process can be broken down into two main stages:
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Formation of the Vilsmeier Reagent: Dimethylformamide (DMF), a weak nucleophile, attacks the highly electrophilic phosphorus atom of phosphoryl chloride (POCl₃). A subsequent rearrangement and elimination of a chloride ion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.
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Electrophilic Aromatic Substitution: The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate. The subsequent aqueous workup with a base (e.g., NaOH) hydrolyzes the iminium intermediate to yield the final aldehyde product.
Caption: Logical flow of the Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
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2-(4-methylphenyl)imidazo[1,2-a]pyridine
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Phosphoryl chloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
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Sodium hydroxide (NaOH) solution (2M)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Step-by-Step Synthesis Procedure
Rationale: This procedure uses a dropwise addition of POCl₃ at a reduced temperature to control the exothermic formation of the Vilsmeier reagent. The reaction is then allowed to warm to room temperature to ensure complete formylation of the substrate.
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-methylphenyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).
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Vilsmeier Reagent Formation: Cool the solution to 0°C using an ice bath. Add phosphoryl chloride (POCl₃, 1.2 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes.
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Causality: Slow, cold addition is critical to manage the exothermic reaction and prevent potential side reactions or degradation of the starting material.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
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Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot on the TLC plate confirms the reaction is proceeding.
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Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. This will hydrolyze any remaining Vilsmeier reagent and POCl₃.
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Basification: Slowly add 2M NaOH solution to the mixture until it is basic (pH > 9), as indicated by pH paper. This step is crucial for the hydrolysis of the iminium intermediate to the aldehyde.
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Causality: The intermediate formed after the electrophilic attack is stable under acidic conditions. Basification is required to facilitate the final hydrolysis step to yield the aldehyde.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of DMF used).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Causality: The water wash removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
Purification
The crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Column Chromatography: A gradient elution system, starting with a low polarity mobile phase (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 30-40% EtOAc), is usually effective.
Applications in Drug Discovery and Materials Science
The aldehyde functionality at the C3 position of 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde makes it an exceptionally valuable building block.
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Medicinal Chemistry: It is a key intermediate for creating libraries of derivatives for screening. For example, it can be readily converted into:
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Schiff bases by condensation with primary amines, which are known to possess a wide range of biological activities.
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Carboxylic acids via oxidation, which can then be used in amide coupling reactions.[7][8][9]
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Alcohols via reduction, providing another point for diversification.
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Heterocyclic rings through condensation reactions with various binucleophilic reagents.
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Materials Science: The imidazo[1,2-a]pyridine core possesses interesting photophysical properties. Derivatives are explored for use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs).
The broader imidazo[1,2-a]pyridine class, for which this compound is a key starting material, has shown promise in the development of inhibitors for crucial cellular targets like PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.[4]
Conclusion
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 142016-38-4) is a cornerstone intermediate for chemical and pharmaceutical research. Its straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction, combined with the synthetic versatility of its C3-aldehyde group, ensures its continued importance. The protocols and mechanistic insights provided in this guide offer researchers a reliable foundation for synthesizing this compound and leveraging its potential in the design of novel, biologically active molecules and advanced materials.
References
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
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2-(4-Methylphenyl)imidazo(1,2-a)pyridine-3-carbaldehyde. PubChem. Available at: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health (NIH). Available at: [Link]
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2-[6-Methyl-2-(4-methylphenyl)imidazo- [1,2-a]pyridin-3-yl]acetic Acid. Pharmaffiliates. Available at: [Link]
- US20070027180A1 - Process for preparing zolpidem. Google Patents.
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6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid. PharmaCompass.com. Available at: [Link]
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